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Compound of Interest

Compound Name: Aluminium silicide

Cat. No.: B3079330

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
silicide applications. Our goal is to help you diagnose and resolve issues related to high contact
resistance in your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the formation and
characterization of silicide contacts.

Issue: Higher than expected contact resistance after
silicide formation.

Possible Causes and Solutions:

e Inadequate Surface Preparation: A pristine silicon surface is crucial for uniform silicide
formation. Any native oxide or contaminants at the interface can impede the reaction
between the metal and silicon, leading to a non-uniform silicide layer and high contact
resistance.

o Solution: Implement a thorough pre-deposition cleaning process. A common method
involves a dilute hydrofluoric acid (HF) dip to remove the native oxide, followed by a
deionized water rinse and immediate transfer to the deposition system to minimize re-
oxidation.
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 Incorrect Annealing Parameters: The annealing temperature and time are critical for
achieving the desired low-resistivity silicide phase.

o Solution: Optimize the rapid thermal anneal (RTA) process. For nickel silicide (NiSi), a two-
step anneal is often used: a lower temperature anneal (around 300°C) to form a high-
resistivity, nickel-rich phase, followed by a selective etch to remove unreacted nickel, and
then a higher temperature anneal (around 450-500°C) to form the low-resistivity NiSi
phase.[1][2] Refer to the literature for the optimal annealing conditions for your specific
silicide material.

« Insufficient Dopant Concentration at the Interface: The contact resistance is inversely
proportional to the doping concentration at the semiconductor surface.[3]

o Solution: Ensure a high concentration of activated dopants at the silicon surface. This can
be achieved through ion implantation followed by an activation anneal. For advanced
applications, implanting dopants directly into the deposited metal or the formed silicide
followed by a drive-in anneal can lead to a very high dopant concentration at the silicide-
silicon interface, thereby lowering the Schottky barrier height and reducing contact

resistance.[4]

« Silicide Film Inhomogeneity or Agglomeration: At higher annealing temperatures, or with very
thin films, the silicide layer can agglomerate, leading to a discontinuous film and increased

resistance.

o Solution: Carefully control the annealing temperature and time. For materials prone to
agglomeration, such as NiSi, adding a small percentage of platinum (forming Ni(Pt)Si) can

improve thermal stability.[4]

Frequently Asked Questions (FAQSs)

Q1: What are the main contributors to contact resistance in silicide applications?

Al: The total contact resistance is a combination of the resistance of the silicide film itself and
the interfacial resistance between the silicide and the silicon. As device dimensions shrink, the
contact area decreases, causing the interfacial resistance, also known as the specific contact
resistivity (pc), to become the dominant factor.[1][3][5] This interfacial resistance is primarily
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determined by the Schottky barrier height at the silicide-silicon junction and the doping
concentration in the silicon.

Q2: How can | accurately measure the contact resistance of my silicide films?

A2: The most common method for measuring specific contact resistivity is the Transmission
Line Model (TLM).[1][6] This technique involves creating a pattern of contacts with varying
spacing on the semiconductor surface. By measuring the resistance between pairs of contacts,
you can extract the contact resistance and the sheet resistance of the semiconductor. For very
low contact resistivities, more advanced structures like the multi-ring circular transmission line
model (MR-CTLM) are recommended to minimize measurement errors.[3]

Q3: What are the target contact resistivity values for advanced CMOS technologies?

A3: For future technology nodes, source/drain contacts with ultralow contact resistivity, typically
below 2x10~° Qcm?, are required to minimize parasitic resistance and ensure high transistor
performance.[3]

Q4: Can the choice of silicide material significantly impact contact resistance?

A4: Yes, the choice of metal for silicidation is critical. Different metals result in silicides with
different Schottky barrier heights on n-type and p-type silicon. For example, nickel silicide (NiSi)
is widely used due to its low resistivity and low silicon consumption.[2] However, for specific
applications, other silicides like titanium silicide (TiSiz) or platinum silicide (PtSi) might be
preferred.[7][8][9]

Q5: What is the "SALICIDE" process and why is it used?

A5: SALICIDE stands for self-aligned silicide. It is a process used to form silicide on the source,
drain, and gate regions of a transistor simultaneously and in a self-aligned manner. This is
achieved by depositing a metal layer over the entire wafer and then reacting it with the exposed
silicon areas. A subsequent selective etch removes the unreacted metal from the insulating
regions, leaving silicide only where it is desired. This process is crucial for reducing parasitic
resistance in modern transistors.[3]

Data Presentation
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Table 1: Comparison of Contact Resistivity for Different Silicide Materials

o Doping Contact

Silicide . T
. Dopant Type Concentration Resistivity (pc) Reference
Material
(cm~—3) (Q-cm?)

NiSi n+ High ~1.5x 10~ [10]
Ni(Pt)Si p+ High 7x10°° [4]
Ni(Pt)Si n+ High 6 x 107° [4]
PtSi n+ High ~3.7x 1078 [8]

. ] ~1 x 1077 (after
TiSi2 n+ High [8]
700°C anneal)

CoSiz - - Lower than Ni 9]

CrSiz - - Lower than Ni [9]

Experimental Protocols

Protocol 1: Transmission Line Model (TLM) for Contact
Resistance Measurement

Objective: To extract the specific contact resistivity (pc) of a silicide-silicon interface.
Methodology:
o Pattern Definition:

o Fabricate a series of rectangular semiconductor mesas of constant width (W) and varying
lengths (L) using standard photolithography and etching techniques.

o Define rectangular metal contact pads of constant length (d) at each end of the mesas,
with varying gap spacings (L_gap) between them.

e Silicide Formation:
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o Perform a pre-deposition clean of the contact areas (e.g., dilute HF dip).
o Deposit the desired metal (e.g., Ni, Pt, Ti) over the entire structure.

o Perform a rapid thermal anneal (RTA) to form the silicide.

o If necessary, perform a selective wet etch to remove the unreacted metal.

o Perform a second RTA at a higher temperature to form the final low-resistivity silicide
phase.

e Measurement:

o Use a probe station and a semiconductor parameter analyzer to measure the total
resistance (R_T) between adjacent contact pads for each gap spacing.

o Data Analysis:
o Plot the measured total resistance (R_T) as a function of the gap spacing (L_gap).

o Perform a linear fit to the data. The equation for the lineis: R_T =(R_sh/W) *L _gap +
2*R_c, where R_sh is the sheet resistance of the semiconductor and R_c is the contact
resistance.

o The y-intercept of the linear fit is equal to 2*R_c.
o The slope of the line is R_sh / W, from which R_sh can be calculated.
o The x-intercept gives the transfer length (L_T).

o Calculate the specific contact resistivity using the formula: pc =R_c *A _c, where A cis
the contact area. More accurately, pc =L_T2* R_sh.

Visualizations
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Caption: Workflow for TLM contact resistance measurement.
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Caption: Troubleshooting high silicide contact resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.researchgate.net/publication/257710562_The_Use_of_Transition-Metal_Silicides_to_Reduce_the_Contact_Resistance_Between_the_Electrode_and_Sintered_n-Type_Mg2Si
https://www.researchgate.net/figure/Contact-resistance-values-for-NiSi-contacts-to-a-NHDD-and-b-PHDD-areas-for-different_fig4_3075920
https://www.benchchem.com/product/b3079330#reducing-contact-resistance-in-silicide-applications
https://www.benchchem.com/product/b3079330#reducing-contact-resistance-in-silicide-applications
https://www.benchchem.com/product/b3079330#reducing-contact-resistance-in-silicide-applications
https://www.benchchem.com/product/b3079330#reducing-contact-resistance-in-silicide-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3079330?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3079330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

